![molecular formula C14H12F3NO3 B7647265 N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as TFEC, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. It belongs to the class of furan derivatives and has a molecular formula of C15H14F3NO3. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. This compound also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are known to play a role in asthma and allergic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of reactive oxygen species, which are known to play a role in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal models. This compound is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. In addition, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties. Finally, the study of the mechanism of action of this compound could lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide has been reported by several researchers. One of the methods involves the reaction of 3-furancarboxylic acid with 4-methoxyphenylacetic acid in the presence of trifluoroacetic anhydride and pyridine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain this compound. Another method involves the reaction of 3-furancarboxylic acid with 4-methoxyphenylacetonitrile in the presence of boron trifluoride etherate and methanol. The product is then treated with ammonia to obtain this compound.
Aplicaciones Científicas De Investigación
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide has shown potential application in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anticancer agent. In addition, this compound has shown promise in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-20-11-4-2-9(3-5-11)12(14(15,16)17)18-13(19)10-6-7-21-8-10/h2-8,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDIFIDBHKWFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

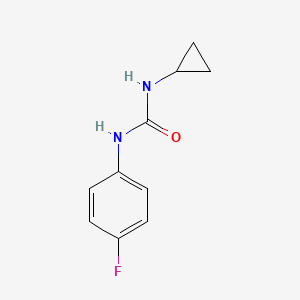
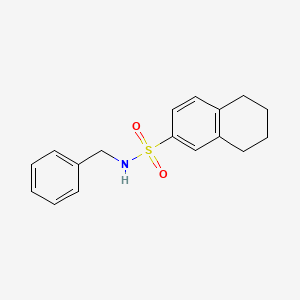
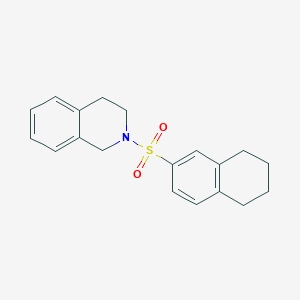

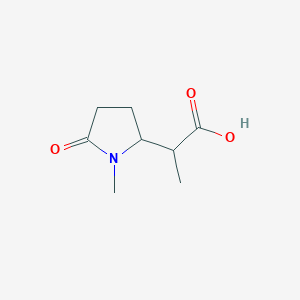
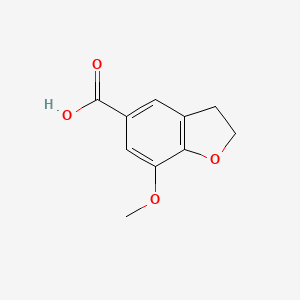

![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)
![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)